molecular formula C22H18N2O2 B1674636 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole CAS No. 102704-40-5

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Cat. No. B1674636
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-UHFFFAOYSA-N
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Description

“3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.29 g/mol . The IUPAC name for this compound is 3-(2-nitro-1-phenylethyl)-1H-indole .


Synthesis Analysis

A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Pd/C has been reported . The starting materials can be easily prepared by the reaction of substituted ketones and nitroalkenes .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 . The Canonical SMILES string is C1=CC=C(C=C1)C(CN+[O-])C2=CNC3=CC=CC=C32 .


Chemical Reactions Analysis

The synthesis involves the treatment of 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives with H2 as a hydrogen donor in the presence of 10 mol % Pd/C . Subsequently, the exchange of H2 with CH2=CH2 as a hydrogen acceptor affords a variety of 3-substituted indoles in high yields . The formation of intermediate nitrones is essential for a smooth reaction .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 61.6 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Field: Organic Chemistry

  • Application : Synthesis of indolyl-nitroalkane derivatives .
  • Method : The synthesis of these compounds is catalyzed by N-bromosuccinimide. The method involves the reaction of different β-nitrostyrenes with various substituted indoles .
  • Results : This method resulted in good yields of indolyl-nitroalkanes. These compounds are important because the indole nucleus is one of the most ubiquitous scaffolds found in natural products, pharmaceuticals, functional materials, and agrochemicals .

Field: Medicinal Chemistry

  • Application : Development of pharmaceuticals .
  • Method : Indole derivatives are synthesized and tested for various biological activities. For example, the hapalindole alkaloids, which exhibit significant antibacterial and antimycotic activity .
  • Results : Several indole derivatives that occur in nature possess pharmacological activity .

properties

IUPAC Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JR Kerr, L Trembleau, JMD Storey… - Acta Crystallographica …, 2015 - scripts.iucr.org
The crystal structures of four indole derivatives with various substituents at the 2-, 3- and 5-positions of the ring system are described, namely, ethyl 3-(5-chloro-2-phenyl-1H-indol-3-yl)-3…
Number of citations: 6 scripts.iucr.org
PM Habib, V Kavala, CW Kuo, MJ Raihan, CF Yao - Tetrahedron, 2010 - Elsevier
Catalyst free conjugate addition of reactive hetero aromatics (pyrrole and indoles) to nitro alkenes under solvent free condition is described. This method provides several advantages, …
Number of citations: 37 www.sciencedirect.com
PM Kulkarni, A Ranade, S Garai… - Journal of Heterocyclic …, 2017 - Wiley Online Library
2‐Arylindoles, in general, exhibit reduced reactivity towards the conjugate addition to substituted nitrostyrenes, when compared with indoles. We report here an efficient, expeditious, …
Number of citations: 13 onlinelibrary.wiley.com
DP Hurst, S Garai, PM Kulkarni… - ACS medicinal …, 2019 - ACS Publications
Positive allosteric modulation of the cannabinoid 1 receptor (CB1R) has demonstrated distinct therapeutic advantages that address several limitations associated with orthosteric …
Number of citations: 32 pubs.acs.org
J Mitjavila, D Yin, PM Kulkarni, C Zanato… - Pharmacological …, 2018 - Elsevier
The cannabinoid signaling system is found throughout the CNS and its involvement in several pathological processes makes it an attractive therapeutic target. Because orthosteric CB1 …
Number of citations: 30 www.sciencedirect.com
DP Hurst, S Garai, PM Kulkarni, PC Schaffer… - researchgate.net
Positive allosteric modulation of the CB1R has demonstrated distinct therapeutic advantages that addresses several limitations associated with orthosteric agonism and has opened a …
Number of citations: 0 www.researchgate.net
LH Al-Wahaibi, AF Mohammed, MH Abdelrahman… - Pharmaceuticals, 2023 - mdpi.com
A small set of indole-based derivatives, IV and Va–I, was designed and synthesized. Compounds Va–i demonstrated promising antiproliferative activity, with GI 50 values ranging from …
Number of citations: 1 www.mdpi.com
C Praveen, K Karthikeyan, PT Perumal - Tetrahedron, 2009 - Elsevier
An efficient synthesis of 3-substituted indoles by a sequential approach involving gold(I) chloride catalyzed cycloisomerization/bis-addition and conjugate addition of 2-(alkynyl)anilines …
Number of citations: 86 www.sciencedirect.com
PC Schaffer, PM Kulkarni, DR Janero… - Bioorganic & Medicinal …, 2020 - Elsevier
Specific tuning of cannabinoid 1 receptor (CB1R) activity by small-molecule allosteric modulators is a therapeutic modality with multiple properties inherently advantageous to …
Number of citations: 5 www.sciencedirect.com
S Garai, PM Kulkarni, PC Schaffer, LM Leo… - Journal of medicinal …, 2019 - ACS Publications
Cannabinoid 1 receptor (CB1R) allosteric ligands hold a far-reaching therapeutic promise. We report the application of fluoro- and nitrogen-walk approaches to enhance the drug-like …
Number of citations: 47 pubs.acs.org

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